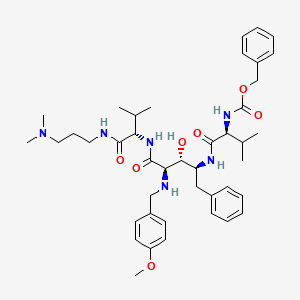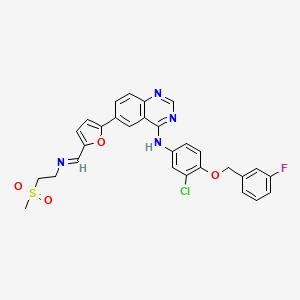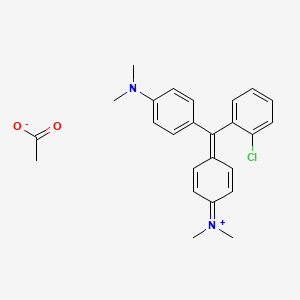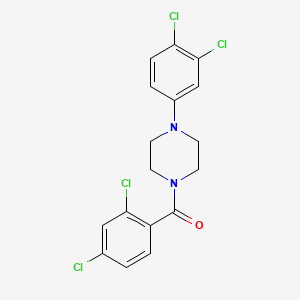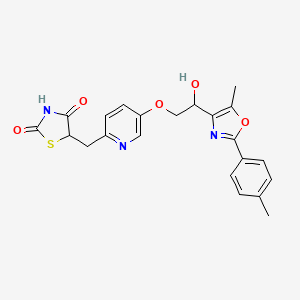
10-Carboxypradimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Carboxypradimicin A is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the pradimicin family, which is characterized by its antibiotic properties. This compound is particularly interesting due to its carboxyl functional group, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
The synthesis of 10-Carboxypradimicin A involves several steps, including the oxidation of specific precursors. One common method is the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO₄), which yields a substituted benzoic acid . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to form carboxylic acids . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
10-Carboxypradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
10-Carboxypradimicin A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its antibiotic properties make it a valuable compound for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10-Carboxypradimicin A involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, disrupting essential biological pathways in bacteria. This inhibition leads to the death of bacterial cells, making it an effective antibiotic. The molecular targets and pathways involved include enzymes responsible for cell wall synthesis and protein production .
Comparison with Similar Compounds
10-Carboxypradimicin A can be compared with other similar compounds, such as:
Pradimicin A: Another member of the pradimicin family, known for its antibiotic properties.
Phenolic Compounds: These compounds share similar chemical properties, such as the presence of hydroxyl groups and aromatic rings.
Pyrimidine Derivatives: These compounds have similar biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the presence of the carboxyl functional group, which enhances its chemical reactivity and biological activity.
Properties
CAS No. |
153619-29-5 |
|---|---|
Molecular Formula |
C41H44N2O20 |
Molecular Weight |
884.8 g/mol |
IUPAC Name |
(5S,6S)-2-[[(1R)-1-carboxyethyl]carbamoyl]-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-10-carboxylic acid |
InChI |
InChI=1S/C41H44N2O20/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(59-5)24(39(57)58)32(51)23(15)26(14)45)28(47)35(16)62-41-34(53)36(25(42-4)12(3)61-41)63-40-33(52)29(48)17(44)9-60-40/h6-8,11-12,17,25,28-29,33-36,40-42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)(H,57,58)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,40+,41+/m1/s1 |
InChI Key |
IFMCWMDIILMOIM-FGURBXLXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)C(=O)O)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



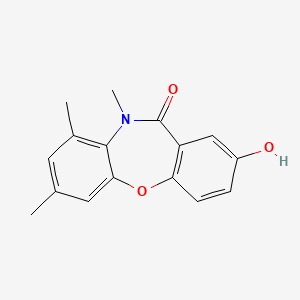
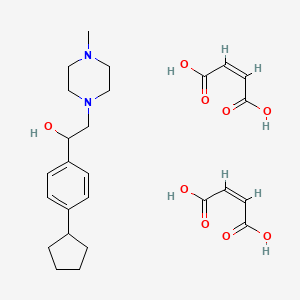
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
